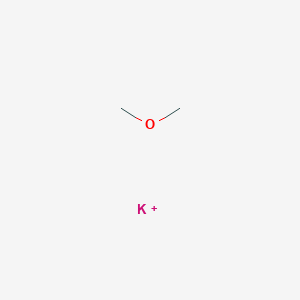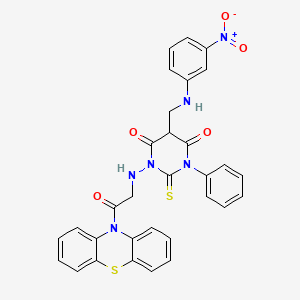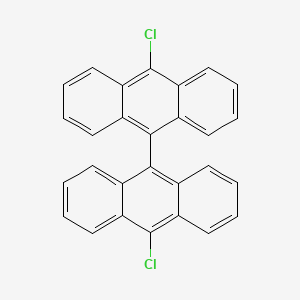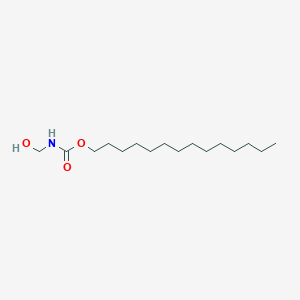
2,2'-Dimethoxy-6-(methoxymethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl is an organic compound with a biphenyl structure substituted with methoxy and methoxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl typically involves the reaction of appropriate biphenyl precursors with methoxy and methoxymethyl substituents. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the methoxy groups onto the biphenyl core. The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of 2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl may involve large-scale palladium-catalyzed cross-coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl depends on its interactions with molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules, influencing their activity and function. The biphenyl core provides a rigid scaffold that can interact with various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dimethoxy-1,1’-biphenyl: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
6-Methoxymethyl-1,1’-biphenyl: Lacks the methoxy groups, affecting its interactions and applications.
2,2’-Dimethoxy-6-methyl-1,1’-biphenyl: Substituted with a methyl group instead of a methoxymethyl group, leading to variations in chemical behavior.
Uniqueness
2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and potential applications. The combination of these substituents allows for versatile reactivity and interactions with various molecular targets, making it valuable in research and industrial applications.
Propriétés
Numéro CAS |
137898-01-2 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
1-methoxy-3-(methoxymethyl)-2-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C16H18O3/c1-17-11-12-7-6-10-15(19-3)16(12)13-8-4-5-9-14(13)18-2/h4-10H,11H2,1-3H3 |
Clé InChI |
XXDBQYGRZJQRPI-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(C(=CC=C1)OC)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


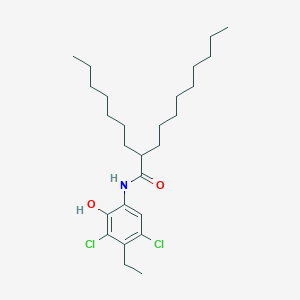


![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
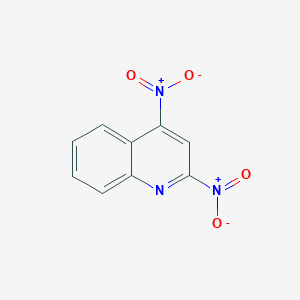
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
